SP187

Description

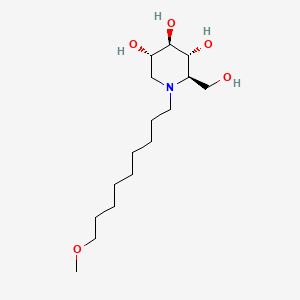

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTARGBBJQKLAJ-QKPAOTATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615253-61-7 | |

| Record name | N-9-Methoxynonyldeoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615253617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-9-METHOXYNONYLDEOXYNOJIRIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P161BU63E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-9-Methoxynonyldeoxynojirimycin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning the biological activity of N-9-Methoxynonyldeoxynojirimycin (M-DNJ), a prominent member of the iminosugar class of compounds. It synthesizes findings on its primary mode of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the key biological pathways involved.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

N-9-Methoxynonyldeoxynojirimycin, like other N-alkylated deoxynojirimycin (DNJ) derivatives, exerts its primary biological effects by acting as a competitive inhibitor of host endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of N-linked glycoproteins, a process essential for the maturation of many cellular and viral proteins.[3][4]

The process, known as the calnexin/calreticulin cycle, proceeds as follows:

-

Initial Glycosylation: A triglucosylated oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains entering the ER.[5]

-

Glucose Trimming: α-glucosidase I removes the terminal α-1,2-linked glucose residue, followed by α-glucosidase II removing the second α-1,3-linked glucose residue.[4][6]

-

Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound by the ER lectin chaperones, calnexin (membrane-bound) and calreticulin (soluble). This binding prevents protein aggregation and facilitates correct folding.[4][7]

-

Final Deglucosylation: Once folding is complete, α-glucosidase II removes the final glucose residue, releasing the glycoprotein from the chaperones and allowing its transit to the Golgi apparatus.[7]

-

Quality Control: If the glycoprotein is misfolded, it is recognized by a folding sensor enzyme (UGGT), which re-glucosylates it, allowing it to re-enter the calnexin/calreticulin cycle.[7]

M-DNJ, as a glucose analogue, competitively binds to the active sites of α-glucosidases I and II, preventing the trimming of glucose residues from the N-linked glycans.[1][8] This inhibition traps glycoproteins in their tri- or di-glucosylated state, blocking their entry into the calnexin/calreticulin folding cycle.[4][8] The consequence is glycoprotein misfolding, which can lead to retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway.[5][6] This mechanism is the foundation of the broad-spectrum antiviral activity of iminosugars against enveloped viruses (e.g., HIV, Dengue, Hepatitis C), which rely on host cell machinery to fold their envelope glycoproteins.[2][9]

Quantitative Inhibitory Data

| Compound | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Source Organism/System |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | - | - |

| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | - | - |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) secretion | 2.5 | - | MDBK Cells |

| Deoxynojirimycin (DNJ) derivative (Compound 7d) | α-glucosidase | 0.052 | Competitive | - |

| Deoxynojirimycin (DNJ) derivative (Compound 43) | α-glucosidase | 30.0 ± 0.6 | Competitive | - |

Note: Data for NN-DNJ is presented as a proxy for M-DNJ due to structural similarity.[10] Data for other DNJ derivatives are included for comparison.[11][12]

The N-alkyl chain generally increases the lipophilicity of the DNJ core, which can enhance cellular uptake and may alter the inhibitory profile compared to the parent DNJ compound.[13] Kinetic studies of similar N-alkylated DNJ derivatives consistently show a competitive mode of inhibition, indicating that they bind to the enzyme's active site, competing with the natural substrate.[11][12]

Key Experimental Protocols

The characterization of M-DNJ's mechanism of action relies on a suite of biochemical and cell-based assays.

This assay directly measures the inhibitory effect of the compound on purified or partially purified α-glucosidase.

Objective: To determine the IC₅₀ value of M-DNJ against α-glucosidase.

Generalized Protocol:

-

Enzyme Preparation: α-Glucosidase (e.g., from yeast, insect cells, or mammalian ER microsomes) is prepared in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.8-7.0).

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme solution and varying concentrations of M-DNJ (or a vehicle control). The mixture is pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C. During this time, α-glucosidase cleaves pNPG into α-D-glucose and p-nitrophenol, the latter of which is yellow.

-

Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol product.

-

Quantification: The absorbance of the resulting p-nitrophenol is measured using a spectrophotometer or microplate reader at a wavelength of 405 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each M-DNJ concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay evaluates the effect of the compound on viral replication in a host cell culture system.

Objective: To determine the effective concentration (EC₅₀) of M-DNJ required to inhibit viral replication.

Generalized Protocol:

-

Cell Plating: Host cells susceptible to the virus of interest (e.g., MDBK cells for BVDV) are seeded in multi-well plates and grown to a confluent monolayer.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of M-DNJ. Cells are pre-incubated with the compound for a short period.

-

Viral Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated for a period sufficient for several rounds of viral replication (e.g., 48-72 hours).

-

Endpoint Measurement: The extent of viral replication is quantified. This can be done by various methods, such as:

-

Plaque Assay: To count infectious virus particles.

-

qRT-PCR: To measure viral RNA levels.

-

ELISA: To quantify viral protein expression.

-

Cell Viability Assay (CPE Reduction): To measure the reduction in virus-induced cytopathic effect.

-

-

Data Analysis: The EC₅₀ value is calculated by plotting the inhibition of viral replication against the log of the compound concentration. A cytotoxicity assay (e.g., MTT or MTS) is run in parallel on uninfected cells to determine the compound's toxicity (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion

N-9-Methoxynonyldeoxynojirimycin is a potent inhibitor of ER α-glucosidases I and II. Its mechanism of action is rooted in the disruption of the calnexin/calreticulin cycle, a critical pathway for the correct folding of N-linked glycoproteins. By preventing the trimming of glucose residues from nascent glycoproteins, M-DNJ induces misfolding, leading to ER retention and degradation of these proteins. This host-directed mechanism makes it a promising candidate for broad-spectrum antiviral therapies, as it targets a cellular process essential for the replication of numerous enveloped viruses, thereby presenting a high barrier to the development of viral resistance.[3] The quantitative data from related compounds and the established experimental protocols provide a solid framework for the continued investigation and development of M-DNJ and other iminosugar derivatives as therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucosidase Inhibition to Study Calnexin-assisted Glycoprotein Folding in Cells [bio-protocol.org]

- 5. Glycoprotein folding and quality-control mechanisms in protein-folding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [PDF] Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to a Broad-Spectrum Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B or MON-DNJ, is a synthetic iminosugar that acts as a potent inhibitor of host-based α-glucosidases. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential as a broad-spectrum antiviral agent, and available experimental data. The document includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development efforts.

Introduction

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar naturally found in mulberry leaves.[1] As a member of the iminosugar class of compounds, UV-4B is a structural mimic of monosaccharides, enabling it to competitively inhibit the activity of specific glycosidases. Its primary mechanism of action involves the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3][4] These host enzymes are critical for the proper folding of viral glycoproteins, a process essential for the assembly and maturation of many enveloped viruses. By targeting a host-based pathway, UV-4B presents a high barrier to the development of viral resistance.[1][4] This characteristic, combined with its broad-spectrum antiviral activity against viruses such as dengue, influenza, and filoviruses, makes UV-4B a promising candidate for further drug development.[1][2][3][5]

Mechanism of Action

The antiviral activity of N-9-Methoxynonyldeoxynojirimycin stems from its ability to competitively inhibit the host's ER α-glucosidases I and II.[4] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This deglucosylation process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of these proteins.

By inhibiting α-glucosidases I and II, UV-4B prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins.[2][4] These improperly folded proteins are retained in the ER and are ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of glycoprotein folding has several downstream consequences for the viral life cycle, including:

-

Impaired assembly of new virions.

-

Reduced secretion of viral particles.

-

Decreased fitness and infectivity of the progeny virions that are released.[3]

The following diagram illustrates the proposed mechanism of action of N-9-Methoxynonyldeoxynojirimycin.

Quantitative Data

In Vitro Antiviral Activity

Table 1: In Vitro Antiviral Activity of N-9-Methoxynonyldeoxynojirimycin (UV-4B)

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 (Wild Type) | ACE2-A549 (Human Lung) | 2.694 | [6] |

| SARS-CoV-2 (Wild Type) | Caco-2 (Human Colon) | 2.489 | [6] |

| SARS-CoV-2 (Beta Variant) | ACE2-A549 (Human Lung) | 4.369 | [6] |

| SARS-CoV-2 (Beta Variant) | Caco-2 (Human Colon) | 6.816 | [6] |

| Dengue Virus (DENV 1-4) | Multiple | Potent | [1][3] |

| Influenza A and B | Primary Human Bronchial Epithelial Cells | 82 to >500 | [4] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of UV-4B in protecting against lethal viral challenges.

Table 2: In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin (UV-4B) in Mouse Models

| Virus Challenge | Outcome | Reference |

| Dengue Virus (DENV) | Dose-dependent protection from lethal infection, reduced viral titer, decreased cytokine levels. | [1] |

| Influenza A (H1N1, oseltamivir-sensitive & -resistant) | Protection against lethal infection. | [4] |

| Influenza A (H3N2) | Protection against lethal infection. | [1] |

| Influenza B | Protection against lethal infection. | [1][4] |

Human Pharmacokinetics

A Phase 1a clinical trial in healthy human subjects provided key pharmacokinetic data for single oral doses of UV-4B.

Table 3: Summary of Key Pharmacokinetic Parameters of UV-4 in Healthy Human Subjects

| Parameter | Value Range (across doses of 3-1000 mg) |

| Median Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour |

| Exposure (AUC) | Increased approximately in proportion with dose |

Experimental Protocols

Synthesis of N-9-Methoxynonyldeoxynojirimycin

A detailed, step-by-step protocol for the synthesis of N-9-Methoxynonyldeoxynojirimycin is not publicly available. However, the general synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of 1-deoxynojirimycin with the corresponding aldehyde.

The following workflow outlines the general synthetic strategy.

Alpha-Glucosidase Inhibitory Assay

The following protocol is a general method for determining the in vitro α-glucosidase inhibitory activity of a compound, which can be adapted for N-9-Methoxynonyldeoxynojirimycin. This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

N-9-Methoxynonyldeoxynojirimycin (test inhibitor)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin and acarbose in phosphate buffer to obtain a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the test inhibitor or control solution to the respective wells.

-

Add the α-glucosidase solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The following diagram illustrates the workflow for the α-glucosidase inhibitory assay.

Conclusion

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action targeting host α-glucosidases. Its efficacy against a range of clinically relevant viruses, coupled with a high barrier to resistance, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on UV-4B, including its mechanism, available quantitative data, and relevant experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its enzyme kinetics and to develop a scalable synthetic process.

References

- 1. abcam.com [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease [frontiersin.org]

- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

α-Glucosidase Inhibition by N-Alkylated Deoxynojirimycin Derivatives: A Technical Guide Focused on N-Nonyldeoxynojirimycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the α-glucosidase inhibitory activity of N-9-Methoxynonyldeoxynojirimycin. This guide will focus on the closely related and well-documented analog, N-nonyldeoxynojirimycin (NN-DNJ) , to provide a comprehensive overview of the inhibitory properties of long-chain N-alkylated deoxynojirimycin derivatives.

Introduction to Deoxynojirimycin and its Analogs

1-Deoxynojirimycin (DNJ) is a potent iminosugar and a well-established inhibitor of α-glucosidases.[1] Its structure, which resembles that of D-glucose, allows it to competitively bind to the active site of these enzymes.[1] This inhibitory action prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides, a mechanism that is therapeutically relevant for the management of type 2 diabetes.[2]

The modification of DNJ, particularly through N-alkylation, has been a key strategy to enhance its inhibitory potency and selectivity.[1] The addition of an alkyl chain to the nitrogen atom can significantly impact the compound's interaction with the enzyme. This guide provides a detailed examination of the α-glucosidase inhibitory effects of N-nonyldeoxynojirimycin (NN-DNJ), a derivative with a nine-carbon alkyl chain.

Quantitative Inhibitory Activity of N-Nonyldeoxynojirimycin (NN-DNJ)

N-nonyldeoxynojirimycin has demonstrated potent inhibitory activity against various α-glucosidases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined for several enzymes.

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [3][4] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [3][4] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Bemisia tabaci α-glucosidase | More hydrophobic, less potent than DNJ in vitro | [5] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Cacopsylla bidens α-glucosidase | More hydrophobic, less potent than DNJ in vitro | [5] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Myzus persicae α-glucosidase | More potent than DNJ | [5] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Aphis gossypii α-glucosidase | More potent than DNJ | [5] |

Mechanism of Action: Competitive Inhibition

Kinetic studies have revealed that N-alkylated deoxynojirimycin derivatives, including NN-DNJ, act as competitive inhibitors of α-glucosidase.[5] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The iminosugar core of DNJ mimics the transition state of the natural substrate, leading to a strong but reversible interaction with the enzyme's active site.

Caption: Competitive inhibition of α-glucosidase by NN-DNJ.

Experimental Protocols

The following is a representative protocol for an in vitro α-glucosidase inhibition assay, a common method for evaluating the potency of inhibitors like NN-DNJ.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

N-Nonyldeoxynojirimycin (NN-DNJ) or other test compounds

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of the test inhibitor (NN-DNJ) in phosphate buffer to achieve a range of desired concentrations.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, add a specific volume of the phosphate buffer.

-

Add a defined volume of the test inhibitor solution at various concentrations to the respective wells.

-

Add a specific volume of the α-glucosidase solution to each well.

-

Mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

-

-

Incubation:

-

Incubate the plate at the controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a defined volume of the sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH and denatures the enzyme, while also developing the color of the product.

-

-

Measurement of Absorbance:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Structure-Activity Relationship (SAR)

The inhibitory activity of N-alkylated deoxynojirimycin derivatives is influenced by the length and nature of the N-alkyl chain. While hydrophilic DNJ is a potent inhibitor, the increased hydrophobicity of NN-DNJ can affect its interaction with the enzyme and its accessibility to the active site, particularly in different biological systems.[5] For some insect α-glucosidases, the more hydrophobic NN-DNJ is a more potent inhibitor than DNJ, suggesting that the non-polar alkyl chain may have favorable interactions with hydrophobic pockets within or near the enzyme's active site.[5] In vivo studies have also suggested that the lipophilicity of NN-DNJ enhances its accessibility to membrane-bound α-glucosidases.[5]

Conclusion and Future Directions

N-nonyldeoxynojirimycin is a potent competitive inhibitor of α-glucosidases, with its efficacy being dependent on the specific enzyme and biological context. The N-nonyl chain plays a crucial role in its inhibitory activity, likely through interactions with hydrophobic regions of the enzyme. While no data is currently available for N-9-Methoxynonyldeoxynojirimycin, it is plausible that the introduction of a methoxy group on the nonyl chain could further modulate its inhibitory properties, potentially by altering its polarity, hydrogen bonding capacity, and conformational flexibility. Further research is warranted to synthesize and evaluate the inhibitory activity of N-9-Methoxynonyldeoxynojirimycin and other N-alkoxyalkyl derivatives to expand the understanding of the structure-activity relationships of deoxynojirimycin-based α-glucosidase inhibitors. Such studies could lead to the development of novel and more selective therapeutic agents.

References

- 1. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactivi.ro [reactivi.ro]

- 5. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-9-Methoxynonyldeoxynojirimycin (UV-4) for Dengue Virus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-9-Methoxynonyldeoxynojirimycin (UV-4), an iminosugar with broad-spectrum antiviral activity, focusing on its application in dengue virus (DENV) research. UV-4 represents a promising host-targeted antiviral strategy, and this document synthesizes key data on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Core Concept: Mechanism of Action

UV-4 is an analogue of deoxynojirimycin (DNJ) and functions as a host-targeted antiviral by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are critical for the proper folding of viral glycoproteins, such as the dengue prM (precursor to membrane) and E (envelope) proteins.[3]

The process begins when the DENV polyprotein is translated and processed in the host cell's ER.[3] The envelope proteins are glycosylated, and ER α-glucosidases are responsible for trimming the terminal glucose residues from the N-linked glycans. This trimming is a crucial step in the calnexin-calreticulin cycle, a quality control checkpoint that ensures correct glycoprotein folding.

By inhibiting these glucosidases, UV-4 disrupts this process.[2][4] The viral glycoproteins retain their glucose residues, leading to misfolding.[5] This improper folding prevents the formation of stable prM-E heterodimers, which is a critical step for the assembly of new, infectious virions.[3] Consequently, the production and secretion of infectious dengue virus particles are significantly reduced.[4] A key advantage of this host-targeted approach is a potentially higher genetic barrier to the development of viral resistance compared to drugs that target viral proteins directly.[2][4]

Caption: Mechanism of UV-4 action on Dengue Virus glycoprotein processing.

Quantitative Data: In Vitro Efficacy

UV-4 has demonstrated potent antiviral activity against all four serotypes of the dengue virus across various human cell lines relevant to natural infection. The hydrochloride salt form, UV-4B, is frequently used in these studies.

| Cell Line | DENV Serotype(s) | Parameter | Value (µM) | Reference |

| HUH-7 (Human Liver) | DENV-2 | EC50 | 23.75 | [6][7][8] |

| SK-N-MC (Human Neuron) | DENV-2 | EC50 | 49.44 | [6][7][8][9] |

| HFF-1 (Human Skin) | DENV-2 | EC50 | 37.38 | [6][7][8][9] |

| Various | DENV-1 (SH29177) | IC50 | 2.10 | [10] |

| Various | DENV-3 (H87) | IC50 | 86.49 | [10] |

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the concentration-dependent inhibition of DENV by UV-4B.

Quantitative Data: In Vivo Efficacy

Preclinical studies in mouse models have been crucial in establishing the therapeutic potential of UV-4. These studies often use AG129 mice, which lack interferon receptors and are highly susceptible to DENV infection.

| Animal Model | DENV Serotype | Treatment Regimen (UV-4B) | Key Outcomes | Reference |

| AG129 Mice (ADE Model) | DENV-2 | 10-20 mg/kg, TID for 7 days | Significant survival benefit | [10] |

| AG129 Mice (ADE Model) | DENV-2 | High Dose (100 mg/kg), TID | Protection even when treatment was delayed up to 48h post-infection | [10] |

| STAT1-/-/2-/-129/Sv Mice | DENV (S221 strain) | 100 mg/kg, TID for 72h | ~10-fold reduction in serum viral load compared to vehicle | [11] |

ADE: Antibody-Dependent Enhancement; TID: Thrice Daily.

Experimental Protocols & Workflow

The evaluation of UV-4's antiviral properties involves a series of standardized in vitro and in vivo experiments.

Caption: Generalized workflow for in vitro evaluation of UV-4.

This assay quantifies the concentration of infectious virus particles in a sample.

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) into 6-well or 12-well plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the viral supernatant collected from the antiviral assay.

-

Infection: Remove growth media from the cells, wash with PBS, and inoculate the cells with the virus dilutions. Allow adsorption for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread and form localized plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, allowing plaques to develop.

-

Fixation & Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. The plaques will appear as clear zones against the stained cell monolayer.

-

Quantification: Count the plaques to determine the viral titer, typically expressed as Plaque Forming Units per milliliter (PFU/mL).[6][9] The EC50 value is calculated as the concentration of UV-4 that reduces the plaque number by 50% compared to an untreated control.

This protocol outlines a typical study to assess the therapeutic efficacy of UV-4B in a lethal DENV infection model.[10][11]

-

Animal Model: Use AG129 or STAT1-/-/2-/- mice, which are susceptible to DENV.

-

Infection: Infect mice with a lethal dose of DENV (e.g., DENV-2) via an appropriate route (e.g., intraperitoneal or intravenous injection). For ADE models, a sub-lethal dose of virus is co-administered with DENV-specific antibodies.[10]

-

Treatment Initiation: Begin treatment with UV-4B at a predetermined time point (e.g., 1 hour pre-infection or up to 48 hours post-infection).[10]

-

Dosing Regimen: Administer UV-4B orally, typically three times daily (TID), at specified doses (e.g., 10, 20, or 100 mg/kg) for a set duration (e.g., 7 days).[10][11] A vehicle-only group serves as the control.

-

Monitoring: Monitor the animals daily for clinical signs of disease (weight loss, morbidity) and survival.

-

Endpoint Analysis:

-

Survival: Record survival rates over the course of the study (e.g., 21 days).

-

Viremia: Collect blood/serum samples at various time points to quantify viral load via plaque assay or RT-qPCR.[10][11]

-

Tissue Viral Load: At the study endpoint or at specific time points, harvest tissues (e.g., liver, spleen) to measure viral titers.[10]

-

Clinical Development

The promising preclinical data for UV-4B supported its advancement into human clinical trials. A Phase 1a single-ascending dose study (NCT02061358) in healthy volunteers found that single oral doses of UV-4B up to 1000 mg were well-tolerated with no serious adverse events.[2][12] The drug was rapidly absorbed, supporting its potential for further development as an oral therapeutic for dengue and other viral diseases.[2] Subsequently, a Phase 1b trial was initiated to evaluate safety and tolerability in a multiple ascending dose format.[5] These trials are critical steps in establishing a safe and effective therapeutic window for treating acute dengue illness.

References

- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Emergent BioSolutions initiates Phase Ib trial of UV-4B to treat dengue - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Iminosugar N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-Methoxynonyldeoxynojirimycin (M-DNJ), also known as UV-4B, is a synthetic iminosugar that has garnered significant attention in the scientific community for its potent biological activities. As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring glucose analogue, M-DNJ exhibits significant inhibitory effects on host α-glucosidases. This mechanism of action underpins its broad-spectrum antiviral activity, particularly against enveloped viruses such as dengue virus, and its potential as a modulator of glycoprotein processing. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of N-9-Methoxynonyldeoxynojirimycin, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and mechanism of action to support further research and development.

Discovery and Rationale

The discovery of N-9-Methoxynonyldeoxynojirimycin is rooted in the exploration of 1-deoxynojirimycin (DNJ) and its derivatives as therapeutic agents. DNJ, originally isolated from mulberry leaves and Streptomyces species, is a potent inhibitor of α-glucosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins in the endoplasmic reticulum (ER). Many enveloped viruses, including flaviviruses like dengue, rely on the host cell's glycoprotein processing machinery for the correct folding and maturation of their envelope proteins. Inhibition of α-glucosidases I and II by DNJ and its analogues can disrupt this process, leading to misfolded viral proteins and the production of non-infectious viral particles.

The addition of an N-alkyl chain to the DNJ core structure was found to significantly enhance its biological activity and modulate its pharmacokinetic properties. The N-9-methoxynonyl side chain of M-DNJ was specifically designed to optimize the balance between antiviral potency and drug-like properties, leading to a promising candidate for antiviral therapy.

Chemical Synthesis

The synthesis of N-9-Methoxynonyldeoxynojirimycin is typically achieved through the reductive amination of 1-deoxynojirimycin with 9-methoxynonanal. This method provides a straightforward and efficient route to the target molecule.

Proposed Synthesis of 9-Methoxynonanal

The precursor aldehyde, 9-methoxynonanal, can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below:

Synthesis of N-9-Methoxynonyldeoxynojirimycin

The final step involves the coupling of 1-deoxynojirimycin with 9-methoxynonanal via reductive amination.

Quantitative Biological Data

The biological activity of N-9-Methoxynonyldeoxynojirimycin has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity against α-Glucosidases

| Enzyme | IC₅₀ (µM) |

| ER α-Glucosidase I | 0.16[1] |

| ER α-Glucosidase II | 1.8[1] |

Table 2: Antiviral Activity against Dengue Virus (DENV) Serotypes

| Virus Serotype | Cell Line | EC₅₀ (µM) |

| DENV-1 | Vero | 2.10 - 20.37[1] |

| DENV-2 | Vero | 4.67 - 23.8[1] |

| DENV-3 | Vero | 20.9 - 86.49[1] |

| DENV-4 | Vero | 14.2 - 29.5[1] |

| DENV-2 | HUH-7 | 23.75 |

| DENV-2 | SK-N-MC | 49.44 |

| DENV-2 | HFF-1 | 37.38 |

Mechanism of Action: Inhibition of Glycoprotein Processing

The primary mechanism of action of N-9-Methoxynonyldeoxynojirimycin is the inhibition of host α-glucosidases I and II in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on newly synthesized viral envelope glycoproteins, leading to misfolded proteins and the production of non-infectious viral progeny.

Detailed Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-Deoxynojirimycin Derivatives via Reductive Amination

This protocol is a generalized procedure and may require optimization for the specific synthesis of N-9-Methoxynonyldeoxynojirimycin.

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Aldehyde (e.g., 9-methoxynonanal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or other suitable solvent

-

Glacial acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of 1-deoxynojirimycin (1 equivalent) in 1,2-dichloroethane, add the aldehyde (1.1-1.5 equivalents).

-

If necessary, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkyl-deoxynojirimycin derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (N-9-Methoxynonyldeoxynojirimycin)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.

-

Add 20 µL of α-glucosidase solution (in phosphate buffer) to all wells except the blank wells (add 20 µL of buffer instead).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a standard method for evaluating the antiviral activity of a compound against viruses that form plaques in cell culture, such as dengue virus.

Materials:

-

Susceptible host cells (e.g., Vero, BHK-21, or HUH-7 cells)

-

Virus stock (e.g., Dengue virus serotypes 1-4)

-

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (N-9-Methoxynonyldeoxynojirimycin)

-

Overlay medium (e.g., culture medium containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

During the infection period, prepare the overlay medium containing various concentrations of the test compound.

-

After infection, remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).

-

Add 2 mL of the overlay medium containing the test compound (or no compound for the virus control) to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

N-9-Methoxynonyldeoxynojirimycin is a potent inhibitor of host α-glucosidases with significant broad-spectrum antiviral activity, particularly against dengue virus. Its discovery and development represent a promising strategy in host-targeted antiviral therapy. The synthetic route via reductive amination is efficient, and its biological activity is well-quantified. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this and related iminosugar compounds. Future studies may focus on optimizing its pharmacokinetic profile, evaluating its efficacy in more complex in vivo models, and exploring its potential against other emerging enveloped viruses.

References

N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-Methoxynonyldeoxynojirimycin, a synthetic iminosugar, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action against various viruses, with a particular focus on dengue virus. Detailed experimental protocols for its synthesis, purification, and antiviral evaluation are presented to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties

N-9-Methoxynonyldeoxynojirimycin, also known by synonyms such as UV-4, MON-DNJ, and SP-187, is an N-alkylated derivative of 1-deoxynojirimycin (DNJ).[1] The core structure is a piperidine ring with hydroxyl groups, mimicking a monosaccharide, which is key to its biological activity. The N-substitution with a 9-methoxynonyl chain enhances its potency and pharmacological properties.

Chemical Structure:

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol [1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C16H33NO5 | PubChem[1] |

| Molecular Weight | 319.44 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | PubChem[1] |

| CAS Number | 615253-61-7 | PubChem[1] |

| Synonyms | UV-4, MON-DNJ, SP-187, N-(9-methoxynonyl)-1-deoxynojirimycin | PubChem[1] |

| Physical State (HCl salt) | Not specified, likely a solid | |

| Melting Point (HCl salt) | Not specified | |

| Solubility | Not specified, but the hydrochloride salt (UV-4B) is used for improved aqueous solubility. General N-alkylated deoxynojirimycin derivatives show solubility in water and DMSO. | General knowledge |

Mechanism of Action: Inhibition of Host α-Glucosidases

The primary antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin involves the competitive inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins.

By inhibiting these glucosidases, N-9-Methoxynonyldeoxynojirimycin disrupts the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This leads to misfolded glycoproteins, which are retained in the ER and targeted for degradation through the ER-associated protein degradation (ERAD) pathway. Consequently, the assembly of new, infectious viral particles is impaired, and the infectivity of any released virions is reduced.

Caption: Antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin.

Experimental Protocols

Synthesis of N-9-Methoxynonyldeoxynojirimycin

The synthesis of N-9-Methoxynonyldeoxynojirimycin is typically achieved through reductive amination of 1-deoxynojirimycin with 9-methoxynonanal. While a specific detailed protocol for this exact compound is not publicly available, the following is a general and representative procedure for the synthesis of N-alkylated deoxynojirimycin derivatives.

Materials:

-

1-deoxynojirimycin (DNJ)

-

9-methoxynonanal

-

Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

-

Methanol or another suitable solvent

-

Glacial acetic acid (optional, to facilitate imine formation)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve 1-deoxynojirimycin in methanol.

-

Add 9-methoxynonanal to the solution (typically in a slight molar excess).

-

If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote imine formation.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine or hemiaminal.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of N-9-Methoxynonyldeoxynojirimycin.

Purification

The crude product is purified by silica gel column chromatography. The choice of eluent system is critical for good separation. A gradient of dichloromethane and methanol is commonly used, starting with a low polarity mixture and gradually increasing the proportion of methanol. Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is evaporated to yield the purified N-9-Methoxynonyldeoxynojirimycin.

Antiviral Activity Assays

The antiviral activity of N-9-Methoxynonyldeoxynojirimycin (often as the hydrochloride salt, UV-4B) is typically assessed using in vitro cell-based assays. The following are representative protocols for evaluating its efficacy against dengue virus.

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Vero cells or other susceptible cell lines (e.g., BHK-21)

-

Dengue virus stock of known titer

-

N-9-Methoxynonyldeoxynojirimycin hydrochloride (UV-4B)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of UV-4B in cell culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of UV-4B for a specified time (e.g., 1 hour) at 37°C.

-

Infect the cells with a standardized amount of dengue virus (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.

-

Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of UV-4B.

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 5-7 days for dengue virus).

-

After incubation, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC50 value is calculated as the concentration of UV-4B that causes a 50% reduction in the number of plaques compared to the virus control (no drug treatment).

This assay quantifies the amount of viral RNA produced in the presence of the inhibitor.

Materials:

-

Susceptible cell line (e.g., Huh-7)

-

Dengue virus stock

-

N-9-Methoxynonyldeoxynojirimycin hydrochloride (UV-4B)

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probe specific for a conserved region of the dengue virus genome

-

Real-time PCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of UV-4B.

-

Infect the cells with dengue virus at a specific MOI.

-

Incubate the plates for a defined period (e.g., 48 hours).

-

Harvest the cell culture supernatant or the cells themselves.

-

Extract viral RNA using a commercial RNA extraction kit.

-

Perform one-step or two-step qRT-PCR using dengue virus-specific primers and a fluorescent probe.

-

Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.

-

The reduction in viral RNA in treated samples compared to untreated controls indicates the inhibitory activity of the compound.

Conclusion

N-9-Methoxynonyldeoxynojirimycin is a potent antiviral compound with a well-defined mechanism of action targeting host glucosidases. Its broad-spectrum activity, particularly against enveloped viruses like dengue, makes it a valuable lead compound for further drug development. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and evaluation of this and related iminosugars, facilitating ongoing research into novel antiviral strategies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.

References

An In-depth Technical Guide on N-9-Methoxynonyldeoxynojirimycin: An Iminosugar Compound with Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4 or SP-187, is a synthetic iminosugar compound that has demonstrated significant potential as a broad-spectrum antiviral agent. Its mechanism of action lies in the inhibition of host-specific endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the normal processing of N-linked glycans on viral glycoproteins, leading to misfolding, impaired viral assembly, and reduced infectivity of nascent virions. This technical guide provides a comprehensive overview of the available data on N-9-Methoxynonyldeoxynojirimycin, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols.

Introduction

Iminosugars are a class of carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural alteration allows them to act as potent inhibitors of various glycosidases. N-9-Methoxynonyldeoxynojirimycin (UV-4) is an N-alkylated derivative of deoxynojirimycin that has been specifically investigated for its therapeutic potential. By targeting host-cell enzymes essential for viral glycoprotein folding, UV-4 presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antiviral agents.[1][2][3] Preclinical and early clinical studies have shown its efficacy against a range of enveloped viruses, including dengue virus and influenza virus.[1][2][3]

Mechanism of Action

The primary antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin is the competitive inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3] These enzymes are critical for the initial steps of the calnexin/calreticulin cycle, a major quality control pathway for the folding of N-linked glycoproteins.

By inhibiting these glucosidases, N-9-Methoxynonyldeoxynojirimycin prevents the trimming of terminal glucose residues from the oligosaccharide chains of newly synthesized viral glycoproteins. This aberrant glycosylation pattern leads to improper folding of these proteins, which are essential components of the viral envelope. Misfolded glycoproteins are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway, ultimately reducing the assembly and release of infectious viral particles.[1][2][3]

Figure 1: Signaling pathway of N-9-Methoxynonyldeoxynojirimycin's antiviral action.

Quantitative Data

In Vitro Antiviral Efficacy

The hydrochloride salt of N-9-Methoxynonyldeoxynojirimycin, UV-4B, has demonstrated potent antiviral activity against Dengue virus (DENV) in various cell lines.

| Virus | Cell Line | Parameter | Value (µM) | Reference |

| DENV-2 | HUH-7 (Human Liver) | EC50 | 23.75 | [4] |

| DENV-2 | SK-N-MC (Human Neuronal) | EC50 | 49.44 | [4] |

| DENV-2 | HFF-1 (Human Foreskin Fibroblast) | EC50 | 37.38 | [4] |

In Vivo Efficacy

In vivo studies in mouse models have demonstrated the protective effects of UV-4B against lethal viral challenges.

| Virus Model | Animal Model | Dose | Outcome | Reference |

| Lethal DENV infection | AG129 Mice | 10-20 mg/kg (TID) | Significant survival benefit | [5] |

| Lethal DENV ADE model | AG129 Mice | 100, 40, 20, 10 mg/kg | Dose-dependent protection | [6] |

| Lethal Influenza A (H1N1) | Mice | Not Specified | Ameliorated disease | [2][3] |

Human Pharmacokinetics

A Phase 1a single ascending dose study was conducted in healthy human subjects to evaluate the safety, tolerability, and pharmacokinetics of UV-4B.

| Parameter | Dose Range (mg) | Observation | Reference |

| Maximum Tolerated Dose | Up to 1000 | Not yet determined (>1000 mg) | [1][2][3] |

| Time to Maximum Plasma Concentration (Tmax) | 3 - 1000 | 0.5 - 1 hour | [1][2][6] |

| Exposure (AUC) | 3 - 1000 | Increased in proportion to the dose | [1][2][6] |

| Absorption | 3 - 1000 | Rapidly absorbed | [1][2][6] |

| Elimination | 3 - 1000 | Quantifiable in urine over the entire collection interval | [1][6] |

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

A general method for the synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of deoxynojirimycin with the corresponding aldehyde.

Materials:

-

Deoxynojirimycin (DNJ)

-

9-Methoxynonanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve deoxynojirimycin in the chosen solvent.

-

Add 9-methoxynonanal to the solution and stir for a designated period at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-9-Methoxynonyldeoxynojirimycin.

Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Figure 2: Workflow for a typical plaque reduction assay.

Procedure:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in 6-well plates.

-

Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin in cell culture medium.

-

Remove the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for a specified time.

-

Infect the cells with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.

-

Incubate the plates for several days until visible plaques are formed.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye like crystal violet to visualize and count the plaques.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is then calculated.

α-Glucosidase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on α-glucosidase activity.

Materials:

-

Purified α-glucosidase I or II

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

N-9-Methoxynonyldeoxynojirimycin

-

Buffer solution (e.g., sodium phosphate buffer, pH 6.8)

-

Sodium carbonate to stop the reaction

-

Microplate reader

Procedure:

-

In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of N-9-Methoxynonyldeoxynojirimycin.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate for a set time.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

N-9-Methoxynonyldeoxynojirimycin is a promising iminosugar-based antiviral compound with a host-targeted mechanism of action that confers a high barrier to resistance. The available in vitro and in vivo data demonstrate its broad-spectrum potential, particularly against enveloped viruses like Dengue and influenza. The favorable pharmacokinetic and safety profile observed in early human trials supports its continued clinical development.[1][2][3] Further research is warranted to fully elucidate its therapeutic window and efficacy in treating various viral diseases.

References

- 1. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 [escholarship.org]

- 6. researchgate.net [researchgate.net]

In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B when formulated as a hydrochloride salt, is a novel iminosugar with potent broad-spectrum antiviral activity.[1] As a host-targeted antiviral, it presents a high genetic barrier to the development of viral resistance.[1] This technical guide provides a comprehensive overview of the in vivo efficacy of N-9-Methoxynonyldeoxynojirimycin in established animal models, focusing on its activity against Dengue virus (DENV) and Influenza A and B viruses. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanism of action and experimental workflows.

Mechanism of Action

N-9-Methoxynonyldeoxynojirimycin is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of viral envelope glycoproteins, leading to misfolded proteins. This, in turn, impairs virus assembly and the formation of mature, infectious virions, ultimately reducing viral load and pathogenicity.[2]

Caption: Antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin (UV-4B).

In Vivo Efficacy Against Dengue Virus

The in vivo efficacy of UV-4B against Dengue virus has been evaluated in AG129 mice, which are deficient in interferon-alpha/beta and -gamma receptors and are a well-established model for DENV infection.[3][4]

Quantitative Data Summary

| Animal Model | Virus Strain | UV-4B Dose (mg/kg/dose, TID) | Treatment Initiation (post-infection) | Survival Rate (%) | Reference |

| AG129 Mice | DENV-2 | 100 | 1 hour pre-infection | 100 | [1] |

| AG129 Mice | DENV-2 | 40 | 1 hour pre-infection | 100 | [1] |

| AG129 Mice | DENV-2 | 20 | 1 hour pre-infection | 90 | [1] |

| AG129 Mice | DENV-2 | 10 | 1 hour pre-infection | 80 | [1] |

| AG129 Mice | DENV-2 | 100 | 24 hours | 100 | [1] |

| AG129 Mice | DENV-2 | 40 | 24 hours | 80 | [1] |

| AG129 Mice | DENV-2 | 20 | 24 hours | 60 | [1] |

| AG129 Mice | DENV-2 | 10 | 24 hours | 40 | [1] |

| AG129 Mice | DENV-2 | 100 | 48 hours | 80 | [1] |

| AG129 Mice | DENV-2 | 40 | 48 hours | 50 | [1] |

| AG129 Mice | DENV-2 | 20 | 48 hours | 30 | [1] |

| AG129 Mice | DENV-2 | 10 | 48 hours | 20 | [1] |

Experimental Protocol: Dengue Virus Mouse Model

-

Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors).

-

Virus: Dengue virus serotype 2 (DENV-2).

-

Infection: Mice are challenged with a lethal dose of DENV-2 via intraperitoneal injection.

-

Drug Administration:

-

UV-4B is administered orally (gavage).

-

Dosing is typically performed three times daily (TID).

-

Treatment is initiated at various time points pre- and post-infection to determine the therapeutic window.

-

-

Monitoring and Endpoints:

-

Mice are monitored daily for morbidity (weight loss, clinical signs of illness) and mortality for a period of at least 21 days.

-

Survival rates are the primary endpoint.

-

Viral load in tissues (e.g., spleen, liver) and serum can be quantified by plaque assay or qRT-PCR at specific time points.

-

Caption: Experimental workflow for Dengue virus efficacy studies in AG129 mice.

In Vivo Efficacy Against Influenza Virus

The antiviral activity of UV-4B against Influenza A and B viruses has been demonstrated in BALB/c mouse models.[5][6]

Quantitative Data Summary

| Animal Model | Virus Strain | UV-4B Dose (mg/kg/dose, TID) | Treatment Duration | Survival Rate (%) | Reference |

| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 150 | 10 days | 100 | [5] |

| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 100 | 10 days | 100 | [5] |

| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 75 | 10 days | 90 | [5] |

| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 50 | 10 days | 80 | [5] |

| BALB/c Mice | Influenza A/New Caledonia/99 (H1N1) | 150 | 7 days | 80 | [7] |

| BALB/c Mice | Influenza A/PA/10/2010 (H3N2) | 150 | 7 days | 70 | [5] |

| BALB/c Mice | Influenza A/PA/10/2010 (H3N2) | 75 | 7 days | 90 | [5] |

| BALB/c Mice | Influenza B/Sichuan/379/99 | 150 | 10 days | 100 | [5] |

| BALB/c Mice | Influenza B/Sichuan/379/99 | 100 | 10 days | 50 | [5] |

Experimental Protocol: Influenza Virus Mouse Model

-

Virus Strains: Various strains of Influenza A (e.g., H1N1, H3N2) and Influenza B.

-

Infection: Mice are infected intranasally with a lethal dose (~1 LD90) of the virus.[5]

-

Drug Administration:

-

Monitoring and Endpoints:

Caption: Experimental workflow for Influenza virus efficacy studies in BALB/c mice.

Toxicology and Safety Pharmacology

Non-clinical safety pharmacology studies have been conducted to support the clinical development of UV-4B.[1] These studies evaluated the effects on the central nervous, cardiovascular, and respiratory systems. In these assessments, UV-4B did not show any significant off-target effects.[1] Good Laboratory Practice (GLP) studies in mice, rats, and dogs have established No Observed Adverse Effect Levels (NOAELs).[10] For instance, the NOAEL in dogs was determined to be 10 mg/kg/dose TID.[10] In a Phase 1 clinical trial in healthy human subjects, single oral doses of up to 1000 mg of UV-4B were well-tolerated with no serious adverse events reported.[10][11]

Conclusion

N-9-Methoxynonyldeoxynojirimycin (UV-4B) has demonstrated significant in vivo efficacy in mouse models of both Dengue and Influenza virus infections. Its host-targeted mechanism of action by inhibiting ER α-glucosidases makes it a promising broad-spectrum antiviral candidate with a low propensity for the development of viral resistance. The data presented in this guide, including dose-dependent survival benefits and a favorable non-clinical safety profile, support its continued development as a potential therapeutic for these and other emerging viral diseases.

References

- 1. Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of BALB/C mouse models of influenza A H1N1 aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

N-9-Methoxynonyldeoxynojirimycin Hydrochloride Salt (UV-4B): A Technical Guide to a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9-Methoxynonyldeoxynojirimycin hydrochloride salt, designated as UV-4B, is a novel iminosugar with potent, broad-spectrum antiviral activity. As a host-targeted antiviral, UV-4B presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[1][2][3] This technical guide provides a comprehensive overview of the existing research on UV-4B, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for key studies.

Mechanism of Action: Inhibition of ER Alpha-Glucosidases

UV-4B's primary mechanism of action is the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][4][5][6] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of N-linked glycans on viral envelope glycoproteins. This leads to misfolded proteins, which are subsequently targeted for degradation by the host cell's quality control machinery.[4][6] The ultimate result is a reduction in the assembly and secretion of infectious viral particles.[1][2][5][6]

References

- 1. youtube.com [youtube.com]

- 2. A Three-Dimensional Human Tissue-Engineered Lung Model to Study Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Yield Production of Influenza Virus in Madin Darby Canine Kidney (MDCK) Cells with Stable Knockdown of IRF7 | PLOS One [journals.plos.org]

- 4. Establishment of a non-lethal model of antibody-dependent enhancement of infection in A129 mice based on a non-mouse-adapted dengue virus strain-SciEngine [sciengine.com]

- 5. [PDF] Defining New Therapeutics Using a More Immunocompetent Mouse Model of Antibody-Enhanced Dengue Virus Infection | Semantic Scholar [semanticscholar.org]

- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-9-Methoxynonyldeoxynojirimycin in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9-Methoxynonyldeoxynojirimycin is an alkylated iminosugar belonging to the deoxynojirimycin (DNJ) class of compounds. These molecules are potent inhibitors of α-glucosidases, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER) and for the biosynthesis of glucosphingolipids. Due to its structural similarity to N-nonyl-deoxynojirimycin (NN-DNJ), N-9-Methoxynonyldeoxynojirimycin is a valuable tool for studying the cellular consequences of inhibiting glycoprotein and glycolipid metabolism. Its long alkyl chain enhances its interaction with cellular membranes and its potency against specific glucosidases.

These application notes provide detailed protocols for utilizing N-9-Methoxynonyldeoxynojirimycin in cell culture assays to investigate its effects on cellular processes, with a primary focus on the inhibition of ER α-glucosidases and the subsequent accumulation of free oligosaccharides (FOS).

Mechanism of Action: Inhibition of N-Linked Glycosylation